molecular formula C20H16N2O6S B3542099 (4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate

(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate

Cat. No.: B3542099
M. Wt: 412.4 g/mol
InChI Key: IDKMUIYYCSGJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, a benzenesulfonyl group, and a benzoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate typically involves the esterification of 4-nitrophenol with 4-[benzenesulfonyl(methyl)amino]benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Corresponding amides or alcohols, depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzenesulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Dichloroaniline: An aniline derivative with two chlorine atoms on the aromatic ring.

Uniqueness

(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitrophenyl and benzenesulfonyl groups allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-21(29(26,27)19-5-3-2-4-6-19)16-9-7-15(8-10-16)20(23)28-18-13-11-17(12-14-18)22(24)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMUIYYCSGJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate
Reactant of Route 5
(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate
Reactant of Route 6
(4-Nitrophenyl) 4-[benzenesulfonyl(methyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.